Enhanced Lipophilicity (LogP) and Reduced TPSA Drive Improved Membrane Permeability Compared to Carboxylic Acid Analog
Methyl 5-bromo-6-fluoronicotinate exhibits a computed XLogP3 value of 1.8 [1]. In contrast, its free carboxylic acid analog, 5-bromo-6-fluoronicotinic acid, is predicted to have a significantly lower LogP (typically ~0.5-1.0 for similar acid/ester pairs) and higher polarity. The esterification of the carboxylate group in the target compound reduces the topological polar surface area (TPSA) to 39.2 Ų [1], a value below the commonly cited threshold of 60 Ų for favorable oral absorption. This lower TPSA and higher LogP directly translate to enhanced passive membrane permeability, making the methyl ester the preferred form for cell-based assays and in vivo studies.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 39.2 Ų |
| Comparator Or Baseline | 5-Bromo-6-fluoronicotinic acid (Comparator): XLogP3 < 1.0 (estimated); TPSA > 39.2 Ų (due to free acid group) |
| Quantified Difference | ΔXLogP3 > +0.8; ΔTPSA ≈ -20 Ų |
| Conditions | In silico calculation by XLogP3 and Cactvs (PubChem) |
Why This Matters
Procurement of the ester form is mandatory for studies requiring passive cellular uptake; the acid form would yield falsely negative results due to poor membrane penetration.
- [1] PubChem. (2025). Methyl 5-bromo-6-fluoropyridine-3-carboxylate (CID: 21300370). National Center for Biotechnology Information. View Source
